molecular formula C6H12O3 B3048612 Acetic acid, (1-methylethoxy)-, methyl ester CAS No. 17639-73-5

Acetic acid, (1-methylethoxy)-, methyl ester

Cat. No. B3048612
CAS RN: 17639-73-5
M. Wt: 132.16 g/mol
InChI Key: BNXCBYNURXMCTQ-UHFFFAOYSA-N
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Description

“Acetic acid, (1-methylethoxy)-, methyl ester” is a chemical compound with the molecular formula C6H12O3 . It contains 12 Hydrogen atoms, 6 Carbon atoms, and 3 Oxygen atoms . It also contains 20 bonds in total, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of “Acetic acid, (1-methylethoxy)-, methyl ester” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Esters, including “Acetic acid, (1-methylethoxy)-, methyl ester”, can undergo a reaction known as hydrolysis . This involves the splitting of the ester with water, catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .

Scientific Research Applications

Esterification Processes

Acetic acid, (1-methylethoxy)-, methyl ester, also known as methyl acetate, is extensively researched in the context of esterification processes. For example, UV light has been used as a driving force in the esterification of acetic acid to synthesize methyl acetate using TiO2 nanoparticles as a catalyst at ambient temperature conditions. This method demonstrates a low energy route for esterification reactions and contributes to the technology development in this area (Verma, Kaur, Wanchoo, & Toor, 2017). Similarly, the kinetics of esterification of acetic acid with methanol using sulfuric acid as a catalyst has been studied, providing valuable insights for the synthesis of methyl acetate (Mekala & Goli, 2015).

Photooxidation and Organic Aerosols

The role of acetic acid in the formation of secondary organic aerosol (SOA) through aqueous photooxidation is another area of research. This involves studying the OH radical oxidation of acetic acid and its role in the formation of low volatility products like pyruvic acid, oxalic acid, and oligomers in the atmosphere (Tan, Lim, Altieri, Seitzinger, & Turpin, 2012).

Applications in Organic Synthesis

In organic synthesis, methyl acetate and its derivatives are used in various reactions. For instance, the curing reaction of epoxidized methyl esters of corn oil with Diels–Alder adducts of resin acids, which involves the synthesis of epoxy methyl esters, is one such application (Mustaţǎ, Nita, & Bicu, 2014).

Chemical Analysis and Derivatization

Methyl acetate is also used in the derivatization of acidic herbicides for gas chromatography analysis. Trimethylsilyldiazomethane is used to prepare methyl esters of chlorophenoxy acids, demonstrating its role in analytical chemistry (Ranz, Korpecka, & Lankmayr, 2008).

Catalyst and Reaction Medium

The compound is also explored as a catalyst and reaction medium in various chemical processes. For example, ionic liquid catalysts based on polyoxometalate have been employed in the esterification of various alcohols with acetic acid, showing high activity and yield of esters (Li et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, methyl acetate, indicates that it is a highly flammable liquid and vapor . It can cause serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

methyl 2-propan-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)9-4-6(7)8-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXCBYNURXMCTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631234
Record name Methyl [(propan-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (1-methylethoxy)-, methyl ester

CAS RN

17639-73-5
Record name Methyl [(propan-2-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(propan-2-yloxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

116.5 g of the sodium salt of chloracetic acid are slowly added at 80° C. to a sodium isopropoxide solution (freshly prepared from 23 g of sodium and 250 ml of isopropylalcohol). The reaction mixture is refluxed for 2 hours and then combined with 500 ml of water. The mixture is evaporated down to a total volume of 200 ml and adjusted to pH1 with conc. sulphuric acid. The precipitate formed is filtered off, the two phases of the filtrate are and the organic phase is fractionally distilled in vacuo (101–103° C./10 Torr; 83 g; 70%). The 2-isopropoxy-acetic acid thus obtained is heated together with 0.2 ml of conc. sulphuric acid in 57 ml of methanol and 200 ml benzene for 7 hours using a water separator. After the excess methanol has been distilled off the residue is fractionally distilled in vacuo (50–55° C./10 Torr; 81.6 g; 88%).
Quantity
116.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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